IC50 Against Folylpolyglutamate Synthase: Quantified Inhibitory Activity of 2-Fluoro-L-tyrosine
2-Fluoro-L-tyrosine demonstrates measurable inhibitory activity against folylpolyglutamate synthase (FPGS) from CCRF-CEM human leukemia cells, with an IC50 of 3.20 × 10³ nM (3.2 μM) [1]. This moderate inhibition of FPGS—an enzyme critical for intracellular folate retention and one-carbon metabolism—distinguishes 2-F-Tyr from native L-tyrosine, which lacks appreciable FPGS inhibitory activity, and provides a baseline for comparing fluorinated tyrosine analogs in antimetabolite screening programs.
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.20 × 10³ nM (3.2 μM) |
| Comparator Or Baseline | L-tyrosine: no reported inhibitory activity against FPGS |
| Quantified Difference | 2-Fluoro-L-tyrosine exhibits measurable inhibition; L-tyrosine does not |
| Conditions | Folylpolyglutamate synthase from CCRF-CEM human leukemia cells; assay details per BindingDB entry |
Why This Matters
This quantitative IC50 value provides procurement decision-makers with a verifiable activity benchmark for screening antimetabolite candidates targeting folate metabolism pathways.
- [1] BindingDB. Compound BDBM18050 (2-Fluoro-L-tyrosine): IC50 against folylpolyglutamate synthase from CCRF-CEM human leukemia cells. BindingDB Entry; 2009. View Source
